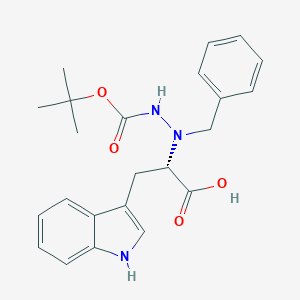

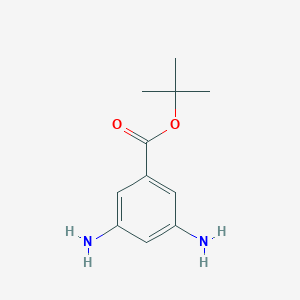

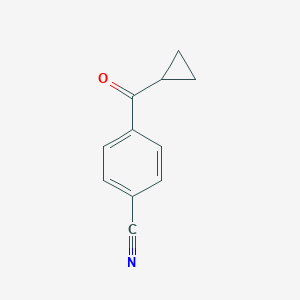

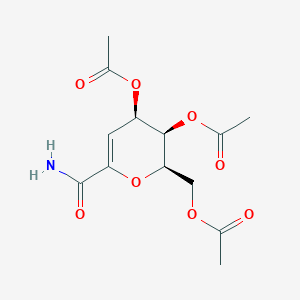

![molecular formula C10H14N2O2S B066827 1-[(2-Aminophenyl)sulfonyl]pyrrolidine CAS No. 163460-75-1](/img/structure/B66827.png)

1-[(2-Aminophenyl)sulfonyl]pyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine and related compounds involves various chemical reactions, including the Wittig reaction, cyclodehydration, and intramolecular cyclization processes. For instance, the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of 6-amino-3-keto sulfones showcases the complexity and versatility of the synthesis processes for these compounds (Benetti et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[(2-Aminophenyl)sulfonyl]pyrrolidine is characterized by various spectroscopic techniques. The structural characterisation of metal complexes containing similar sulfonyl derivatives reveals the intricate nature of these molecules and their potential for forming complex structures with metals (Sousa et al., 2001).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine derivatives are highlighted by their application in various chemical reactions, including the synthesis of antimicrobial agents and the catalysis of Mannich-type reactions. These applications demonstrate the functional versatility and chemical reactivity of these compounds (Ijeomah & Tseeka, 2021), (Wang et al., 2004).

Physical Properties Analysis

The physical properties of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine derivatives, such as solubility, glass transition temperatures, and thermal stability, are crucial for their application in various fields. These properties are determined through rigorous testing and analysis, ensuring that the compounds meet the necessary specifications for their intended use (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their molecular structure, which dictates their reactivity and interaction with other substances. This is evident in their application in the synthesis of pyrroles and related heterocycles, where the presence of sulfone or sulfoxonium groups plays a critical role in the reaction pathways and outcomes (Kim et al., 2014).

科学研究应用

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for the development of compounds aimed at treating human diseases. Its saturated structure offers three key advantages: efficient exploration of pharmacophore space, contribution to stereochemistry, and enhanced three-dimensional coverage due to its non-planarity. Research on bioactive molecules featuring the pyrrolidine ring has highlighted its versatility, leading to compounds with target selectivity. Studies on structure-activity relationships (SAR) have demonstrated how the stereogenicity of pyrrolidine carbons impacts the biological profile of drug candidates, emphasizing the role of different stereoisomers and spatial orientation of substituents in binding to enantioselective proteins (Li Petri et al., 2021).

Matrix Metalloproteinase Inhibitors

Pyrrolidine scaffolds have been instrumental in the development of inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various physiological and pathological processes. Pyrrolidine-based MMP inhibitors, including sulfonamide pyrrolidine derivatives and acyl pyrrolidine derivatives, demonstrate low nanomolar activity against some MMP subclasses. This confirms the pyrrolidine ring as an excellent platform for designing MMP inhibitors, showcasing its contribution to the field of therapeutic agents for neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).

Sulfonamide Inhibitors

Sulfonamide compounds, a significant class of synthetic bacteriostatic antibiotics, include a variety of clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Sulfonamide inhibitors have been reviewed for their roles across various therapeutic areas, including their use as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. This highlights the foundational role of sulfonamide structures, including pyrrolidine derivatives, in generating valuable drug candidates for a wide array of conditions (Gulcin & Taslimi, 2018).

属性

IUPAC Name |

2-pyrrolidin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFUKILZHOHKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588492 |

Source

|

| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Aminophenyl)sulfonyl]pyrrolidine | |

CAS RN |

163460-75-1 |

Source

|

| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

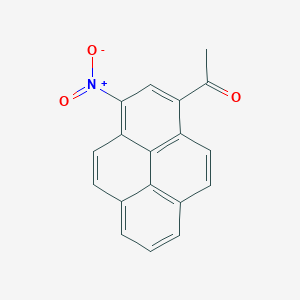

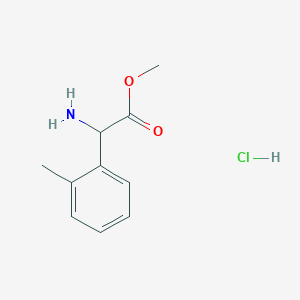

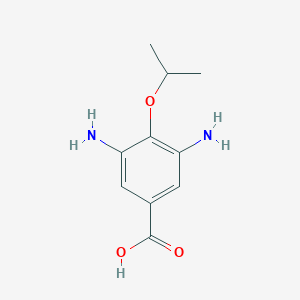

![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)